2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione is a compound that belongs to the class of bisphosphonates. Bisphosphonates are characterized by their ability to bind strongly to bone mineral and inhibit bone resorption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-aminobutyric acid with a phosphonation mixture formed by phosphorous acid and methanesulfonic anhydride. The product is then hydrolyzed, and the final compound is isolated by adjusting the pH .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on bone metabolism and its potential to inhibit bone resorption.
Medicine: Investigated for its use in the treatment of bone diseases such as osteoporosis and Paget’s disease.
Industry: Used in the development of bone-targeting drugs and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione involves its binding to bone hydroxyapatite. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclast-mediated bone resorption, the compound helps to maintain bone density and strength .
Comparison with Similar Compounds
Similar Compounds
Alendronic Acid: Another bisphosphonate used in the treatment of osteoporosis.
Pamidronic Acid: Used for the treatment of bone metastases and Paget’s disease.
Zoledronic Acid: A potent bisphosphonate used for treating various bone diseases
Uniqueness
2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione is unique due to its specific chemical structure, which provides it with distinct binding properties and efficacy in inhibiting bone resorption. Its unique structure also allows for potential modifications to enhance its therapeutic effects .
Properties
CAS No. |
89972-68-9 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(1-hydroxybutylidene)-5-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-2-6-13(17)16-14(18)9-12(10-15(16)19)11-7-4-3-5-8-11/h3-5,7-8,12,17H,2,6,9-10H2,1H3 |
InChI Key |
KXXAFTPLIPNRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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